molecular formula C24H22N4O4 B5222247 1-(Naphthalen-1-yl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione

1-(Naphthalen-1-yl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione

Cat. No.: B5222247
M. Wt: 430.5 g/mol
InChI Key: NPXPKAZHLVPKBQ-UHFFFAOYSA-N
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Description

1-(Naphthalen-1-yl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione is a complex organic compound that features a naphthalene ring, a nitrophenyl group, and a piperazine moiety attached to a pyrrolidine-2,5-dione core

Properties

IUPAC Name

1-naphthalen-1-yl-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4/c29-23-16-22(24(30)27(23)21-7-3-5-17-4-1-2-6-20(17)21)26-14-12-25(13-15-26)18-8-10-19(11-9-18)28(31)32/h1-11,22H,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXPKAZHLVPKBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Naphthalen-1-yl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the reaction of maleic anhydride with an appropriate amine to form the pyrrolidine-2,5-dione structure.

    Attachment of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, where the piperazine displaces a leaving group on the pyrrolidine-2,5-dione core.

    Introduction of the Naphthalene and Nitrophenyl Groups: These groups can be attached through further substitution reactions, often involving the use of coupling reagents and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-(Naphthalen-1-yl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Various electrophiles and catalysts, such as sulfuric acid for sulfonation or nitric acid for nitration.

Major Products:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

1-(Naphthalen-1-yl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.

    Materials Science: Possible applications in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

    Biological Studies: Investigation of its interactions with biological molecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-yl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitrophenyl and piperazine groups can play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1-(Naphthalen-1-yl)-3-[4-(4-aminophenyl)piperazin-1-yl]pyrrolidine-2,5-dione: Similar structure but with an amine group instead of a nitro group.

    1-(Naphthalen-1-yl)-3-[4-(4-methylphenyl)piperazin-1-yl]pyrrolidine-2,5-dione: Similar structure but with a methyl group instead of a nitro group.

Uniqueness: 1-(Naphthalen-1-yl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione is unique due to the presence of the nitrophenyl group, which can significantly influence its chemical reactivity and biological activity

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